molecular formula C17H14F3N3OS B10939219 4-(3-methoxyphenyl)-N-(thiophen-2-ylmethyl)-6-(trifluoromethyl)pyrimidin-2-amine

4-(3-methoxyphenyl)-N-(thiophen-2-ylmethyl)-6-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B10939219
M. Wt: 365.4 g/mol
InChI Key: RGGHWOWEPXEZGD-UHFFFAOYSA-N
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Description

N-[4-(3-Methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-N-(2-thienylmethyl)amine is a complex organic compound that features a pyrimidine ring substituted with a methoxyphenyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-N-(2-thienylmethyl)amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as 3-methoxybenzaldehyde and trifluoromethyl ketone.

    Substitution Reactions:

    Final Coupling: The final step involves coupling the substituted pyrimidine with an amine group to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as scaling up the reactions in continuous flow reactors to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3-Methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-N-(2-thienylmethyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group or the thienylmethyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halides, nucleophiles, and bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[4-(3-Methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-N-(2-thienylmethyl)amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.

    Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

    Biological Research: The compound is used in studies to understand its interactions with enzymes and receptors, providing insights into its mechanism of action.

Mechanism of Action

The mechanism of action of N-[4-(3-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-N-(2-thienylmethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and the methoxyphenyl group play crucial roles in modulating the compound’s binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(3-Cyanophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-N-(2-thienylmethyl)amine
  • N-[4-(3-Fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-N-(2-thienylmethyl)amine
  • N-[4-(3-Chlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-N-(2-thienylmethyl)amine

Uniqueness

N-[4-(3-Methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-N-(2-thienylmethyl)amine is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it distinct from other similar compounds that may have different substituents, such as cyano, fluoro, or chloro groups, leading to variations in their chemical behavior and biological activity.

Properties

Molecular Formula

C17H14F3N3OS

Molecular Weight

365.4 g/mol

IUPAC Name

4-(3-methoxyphenyl)-N-(thiophen-2-ylmethyl)-6-(trifluoromethyl)pyrimidin-2-amine

InChI

InChI=1S/C17H14F3N3OS/c1-24-12-5-2-4-11(8-12)14-9-15(17(18,19)20)23-16(22-14)21-10-13-6-3-7-25-13/h2-9H,10H2,1H3,(H,21,22,23)

InChI Key

RGGHWOWEPXEZGD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=NC(=N2)NCC3=CC=CS3)C(F)(F)F

Origin of Product

United States

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